Rhodanile blue

説明

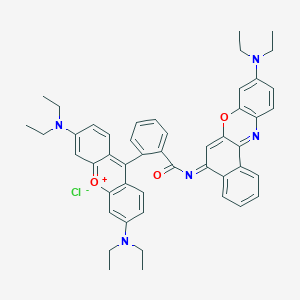

Rhodanile blue: is a complex organic compound that belongs to the class of xanthylium dyes. These compounds are known for their vibrant colors and are often used in various applications such as biological staining, fluorescence microscopy, and as pH indicators.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Rhodanile blue typically involves multiple steps:

Formation of the xanthylium core: This can be achieved through the condensation of appropriate aromatic aldehydes with diethylamine under acidic conditions.

Introduction of the benzo(a)phenoxazin-5-ylidene group: This step involves the reaction of the xanthylium core with a benzo(a)phenoxazin-5-ylidene derivative, often under basic conditions.

Final coupling: The final step involves coupling the intermediate with a suitable phenyl isocyanate to introduce the carbonyl group.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the diethylamino groups, leading to the formation of N-oxides.

Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or Lewis acids like aluminum chloride.

Major Products:

Oxidation: N-oxides of the diethylamino groups.

Reduction: Alcohol derivatives of the carbonyl group.

Substitution: Various substituted aromatic derivatives depending on the electrophile used.

科学的研究の応用

Environmental Applications

Rhodanile blue has been investigated for its potential in environmental remediation, particularly in the removal of hazardous dyes from wastewater.

Photocatalytic Degradation

Recent studies have demonstrated the effectiveness of this compound in photocatalytic processes aimed at degrading organic pollutants in water. For instance, a study utilized a CuO-SiO₂ nanocomposite to remove both Rhodamine B and Nile Blue from water. The results indicated that the composite exhibited significant catalytic activity, achieving up to 90% efficiency in dye removal under specific conditions . This highlights the potential of this compound as a marker for assessing the effectiveness of photocatalytic materials in environmental cleanup.

| Dye | Removal Efficiency (%) | Catalyst Used |

|---|---|---|

| Rhodamine B | 85 | CuO-SiO₂ |

| Nile Blue | 90 | CuO-SiO₂ |

Biological Applications

This compound's properties make it suitable for various biological applications, particularly in imaging and staining.

Histological Staining

This compound is used as a histological stain due to its ability to bind selectively to cellular components. Its applications include:

- Hematology : Used for staining blood smears to identify cellular morphology.

- Histology : Employed in tissue section staining to visualize specific structures within tissues .

Imaging Techniques

The dye's fluorescence properties have been exploited for imaging purposes. For instance, Nile Blue derivatives have been shown to interact with G-quadruplex structures in DNA, making them useful for studying nucleic acid conformations through fluorescence spectroscopy . This application underscores the utility of this compound in molecular biology research.

Case Studies and Research Findings

Several studies have documented the use of this compound and its derivatives across different applications:

- Environmental Remediation : A comparative study highlighted the efficiency of this compound in photocatalytic degradation processes, emphasizing its role in enhancing the removal rates of toxic dyes from wastewater .

- Molecular Imaging : Research has demonstrated that Nile Blue can preferentially bind to specific DNA structures, providing insights into DNA topology and dynamics. This binding behavior was quantified using fluorescence-based techniques, revealing significant interaction dynamics that could be leveraged for advanced imaging applications .

作用機序

The compound exerts its effects primarily through its ability to absorb and emit light at specific wavelengths. This property is due to the conjugated system of double bonds and aromatic rings in its structure. In biological systems, it can bind to specific cellular components, allowing for targeted staining and imaging. The molecular targets and pathways involved include interactions with nucleic acids and proteins, leading to fluorescence emission upon excitation with light.

類似化合物との比較

Rhodamine B: Another xanthylium dye with similar fluorescent properties.

Fluorescein: A widely used fluorescent dye with applications in biology and medicine.

Nile Red: A lipophilic stain used for detecting intracellular lipid droplets.

Uniqueness:

- The presence of the benzo(a)phenoxazin-5-ylidene group in Rhodanile blue provides unique spectral properties, making it suitable for specific applications where other dyes may not be effective.

- Its ability to undergo various chemical reactions allows for the synthesis of a wide range of derivatives with tailored properties for specific uses.

生物活性

Rhodanile blue, a member of the phenoxazine dye family, is primarily recognized for its significant biological activity, particularly in histological staining and fluorescence microscopy. This article explores its various biological applications, mechanisms of action, and relevant research findings.

This compound (chemical formula: C₁₄H₁₁N₂O₂S) is characterized by a vibrant blue color and a cationic nature, which allows it to bind effectively to negatively charged cellular components such as nucleic acids and membranes. This property is pivotal in its application as a histological stain, enhancing the visualization of cellular structures under microscopy.

Fluorescence Characteristics

The fluorescence properties of this compound can be modulated by environmental factors such as pH and solvent polarity. This characteristic is instrumental in developing biosensors for detecting various analytes. The dye's ability to undergo oxidation and reduction reactions further expands its utility in analytical chemistry.

Biological Applications

- Histological Staining : this compound is extensively used in histology to visualize cellular components. Its binding affinity to nucleic acids makes it suitable for staining tissues, aiding in the study of cellular morphology and pathology.

- Antimicrobial Properties : Recent studies have indicated that this compound exhibits antimicrobial activity against certain bacterial strains. This potential was demonstrated under specific experimental conditions, suggesting its applicability in microbiological research.

- Biosensing Applications : The dye's interaction with metal ions has been explored for biosensing technologies. Its ability to form complexes with various metal ions allows for the detection of these ions through spectrofluorimetric methods.

Case Studies and Experimental Data

A review of literature reveals several studies focusing on the biological activity of this compound:

- Histological Applications : In a study examining the effectiveness of different dyes for staining tissue samples, this compound demonstrated superior binding properties compared to other dyes, significantly enhancing visualization under fluorescence microscopy.

- Antimicrobial Activity : A comparative study showed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 50 µg/mL. The mechanism appears to involve disruption of bacterial cell membranes, although further research is needed to elucidate the exact pathways involved.

- Biosensing Capabilities : Research on the interaction between this compound and metal ions revealed a strong binding affinity with copper ions (Cu²⁺), making it a promising candidate for environmental monitoring applications. The association constant was determined to be , indicating a robust interaction under physiological conditions.

Comparative Analysis

The following table summarizes key findings from various studies on this compound's biological activity:

| Study Focus | Findings | Reference |

|---|---|---|

| Histological Staining | Enhanced visualization of cellular structures; superior binding properties | |

| Antimicrobial Activity | Inhibition of S. aureus and E. coli at 50 µg/mL | |

| Biosensing | Strong binding with Cu²⁺; |

特性

IUPAC Name |

[6-(diethylamino)-9-[2-[[9-(diethylamino)benzo[a]phenoxazin-5-ylidene]carbamoyl]phenyl]xanthen-3-ylidene]-diethylazanium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H48N5O3.ClH/c1-7-51(8-2)31-21-24-38-42(27-31)55-43-28-32(52(9-3)10-4)22-25-39(43)46(38)35-18-14-16-20-37(35)48(54)50-41-30-45-47(36-19-15-13-17-34(36)41)49-40-26-23-33(29-44(40)56-45)53(11-5)12-6;/h13-30H,7-12H2,1-6H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYQVPCFMVWEDCA-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](CC)CC)C=C3O2)C4=CC=CC=C4C(=O)N=C5C=C6C(=NC7=C(O6)C=C(C=C7)N(CC)CC)C8=CC=CC=C85.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H48ClN5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14969-56-3 | |

| Record name | Rhodanile Blue | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14969-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhodanile Blue | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014969563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhodanile blue | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=326193 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3,6-bis(diethylamino)-9-[2-[[[9-(diethylamino)-5H-benzo[a]phenoxazin-5-ylidene]amino]carbonyl]phenyl]xanthylium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.476 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHODANILE BLUE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TW5J4YM6QX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。